

Technical Support Center: 18:0 (9,10-dibromo) PC

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Compound of Interest

Compound Name: 18:0 (9,10dibromo) PC

Cat. No.: B11939985

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 18:0 (9,10-dibromo) PC, also known as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine.

Frequently Asked Questions (FAQs)

Q1: What is 18:0 (9,10-dibromo) PC and what are its primary applications?

A1: 18:0 (9,10-dibromo) PC is a synthetically modified phosphatidylcholine where bromine atoms are introduced at the 9th and 10th positions of both stearoyl acyl chains. Its primary applications include:

- **Fluorescence Quenching Studies:** The bromine atoms act as effective quenchers of tryptophan fluorescence, allowing for the determination of the depth of membrane penetration of proteins and peptides.^{[1][2][3][4]}
- **Cryo-Electron Microscopy (Cryo-EM):** The electron-dense bromine atoms serve as contrast-enhancing probes, aiding in the visualization and structural analysis of lipid bilayers and membrane-associated proteins.^{[1][5][6][7]}

- Studying Lipid-Protein Interactions: It is used to investigate the specificity and dynamics of interactions between lipids and membrane proteins.[3]

Q2: What are the storage and stability recommendations for 18:0 (9,10-dibromo) PC?

A2: 18:0 (9,10-dibromo) PC should be stored at -20°C in a tightly sealed container, protected from light.[8][9][10] While it is generally stable for at least one year under these conditions, it is susceptible to photodegradation and oxidation.[7] It is recommended to handle the compound under dim light and to use freshly prepared solutions for experiments.

Q3: In what solvents is 18:0 (9,10-dibromo) PC soluble?

A3: 18:0 (9,10-dibromo) PC is readily soluble in chlorinated organic solvents such as chloroform and chloroform/methanol mixtures.[6] It is sparingly soluble in aqueous buffers. For incorporation into liposomes, it is typically first dissolved in an organic solvent, which is then evaporated to form a thin film before hydration with an aqueous buffer.

Troubleshooting Guides

Fluorescence Quenching Experiments

Q4: My fluorescence quenching signal is weak or absent. What could be the issue?

A4: Several factors can contribute to weak or no quenching:

- Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for tryptophan (typically excitation around 295 nm and emission maximum around 330-350 nm).[2]
- Low Quencher Concentration: The concentration of 18:0 (9,10-dibromo) PC in your liposomes may be too low. Increase the molar percentage of the brominated lipid in your vesicle preparation.
- Protein/Peptide Not Inserted into the Membrane: Your protein or peptide of interest may not be properly inserted into the lipid bilayer. Verify membrane insertion using other techniques (e.g., circular dichroism, co-sedimentation assays).

- Distance between Tryptophan and Bromine: The tryptophan residue(s) may be located too far from the 9,10-position of the acyl chains for efficient quenching to occur. The efficiency of quenching by brominated lipids is distance-dependent.[1] Consider using lipids with bromine atoms at different positions along the acyl chain to probe different depths.

Q5: I am observing unexpected fluorescence quenching behavior, such as non-linear Stern-Volmer plots. What could be the cause?

A5: Non-linear Stern-Volmer plots can indicate the presence of static quenching in addition to dynamic quenching.[1] Dibrominated compounds can exhibit significant static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[1] This can be an inherent property of the system. It is also possible that at high concentrations, 18:0 (9,10-dibromo) PC may alter membrane properties, such as fluidity, which can affect the accessibility of the tryptophan to the quencher.[11]

Liposome Preparation and Characterization

Q6: I am having difficulty forming stable, unilamellar liposomes with 18:0 (9,10-dibromo) PC.

A6: Challenges in liposome formation can arise from:

- Incomplete Solvent Removal: Residual organic solvent can destabilize the lipid bilayer. Ensure complete removal of the solvent by drying the lipid film under a stream of inert gas (e.g., nitrogen or argon) followed by vacuum desiccation for an extended period.[6]
- Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition temperature (T_m) of all lipids in the mixture to ensure proper swelling and vesicle formation.
- Extrusion Issues: If using extrusion to create unilamellar vesicles, ensure the membrane is properly hydrated and the extruder is assembled correctly. Passing the liposome suspension through the membrane multiple times (e.g., 11-21 passes) can improve size homogeneity. [12] For lipids with high viscosity, extrusion may require higher pressure and can be slower. [13]

Q7: How does the inclusion of 18:0 (9,10-dibromo) PC affect the physical properties of my liposomes?

A7: The introduction of bulky bromine atoms can potentially perturb the lipid bilayer. While some studies suggest that brominated lipids behave similarly to their non-brominated counterparts in terms of lipid packing and fluidity,^[14] others indicate that they can alter membrane properties.^[15] These alterations may include changes in membrane thickness, fluidity, and lateral pressure profiles. It is advisable to characterize the physical properties of your liposomes (e.g., using dynamic light scattering for size distribution and fluorescence anisotropy for fluidity) to ensure they are suitable for your intended application.

Cryo-Electron Microscopy

Q8: I am not seeing sufficient contrast enhancement in my cryo-EM images with 18:0 (9,10-dibromo) PC.

A8: Insufficient contrast enhancement could be due to:

- **Low Concentration:** The molar percentage of 18:0 (9,10-dibromo) PC in your liposomes may not be high enough to provide a detectable signal. Consider increasing the concentration.
- **Sample Preparation Artifacts:** Issues with vitrification, such as ice thickness and particle distribution, can obscure the contrast from the bromine atoms. Optimize your grid preparation and plunge-freezing conditions.^[16]^[17]
- **Data Processing:** Ensure that your data processing workflow is optimized to detect the subtle differences in electron density provided by the bromine atoms.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 18:0 (9,10-dibromo) PC

Property	Value	Reference
Molecular Formula	C ₄₉ H ₈₆ Br ₄ NO ₈ P	Avanti Polar Lipids
Molecular Weight	1105.73 g/mol	Avanti Polar Lipids
Storage Temperature	-20°C	[8][9][10]
Stability	At least 1 year at -20°C	[8]
Purity	>99%	Avanti Polar Lipids

Table 2: Recommended Lipid Concentrations for Different Applications

Application	Recommended Concentration of 18:0 (9,10-dibromo) PC	Notes
Fluorescence Quenching	10-50 mol%	The optimal concentration depends on the specific protein and the depth of the tryptophan residue.
Cryo-EM	20-100 mol%	Higher concentrations generally provide better contrast.
Membrane Protein Reconstitution	5-20 mol%	Higher concentrations may perturb membrane protein structure and function.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing 18:0 (9,10-dibromo) PC by Extrusion

Materials:

- 18:0 (9,10-dibromo) PC

- Other desired lipids (e.g., POPC)
- Chloroform
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Glass vials
- Nitrogen or Argon gas
- Vacuum desiccator

Methodology:

- Lipid Film Preparation: a. In a clean glass vial, dissolve the desired amounts of 18:0 (9,10-dibromo) PC and other lipids in chloroform to achieve the target molar ratio. b. Evaporate the solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, even lipid film on the bottom. c. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[\[6\]](#)
- Hydration: a. Warm the hydration buffer to a temperature above the highest T_m of the lipids in the mixture. b. Add the warm buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). c. Vortex the vial vigorously for 1-2 minutes to hydrate the lipid film and form multilamellar vesicles (MLVs). d. The suspension should appear milky.
- Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Equilibrate the extruder to the hydration temperature. c. Draw the MLV suspension into one of the gas-tight syringes. d. Pass the suspension back and forth through the membranes for an odd number of times (e.g., 11 or 21 passes).[\[12\]](#) e. The final suspension should appear translucent, indicating the formation of LUVs.

- Storage: a. Store the LUV suspension at 4°C. For short-term storage (1-2 days), this is generally sufficient. For longer-term storage, the stability should be assessed.

Protocol 2: Tryptophan Fluorescence Quenching Assay

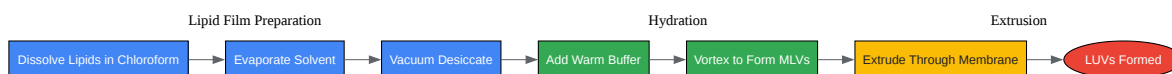
Materials:

- LUVs containing 18:0 (9,10-dibromo) PC (and control LUVs without the brominated lipid)
- Protein or peptide of interest with intrinsic tryptophan fluorescence
- Fluorometer
- Quartz cuvette

Methodology:

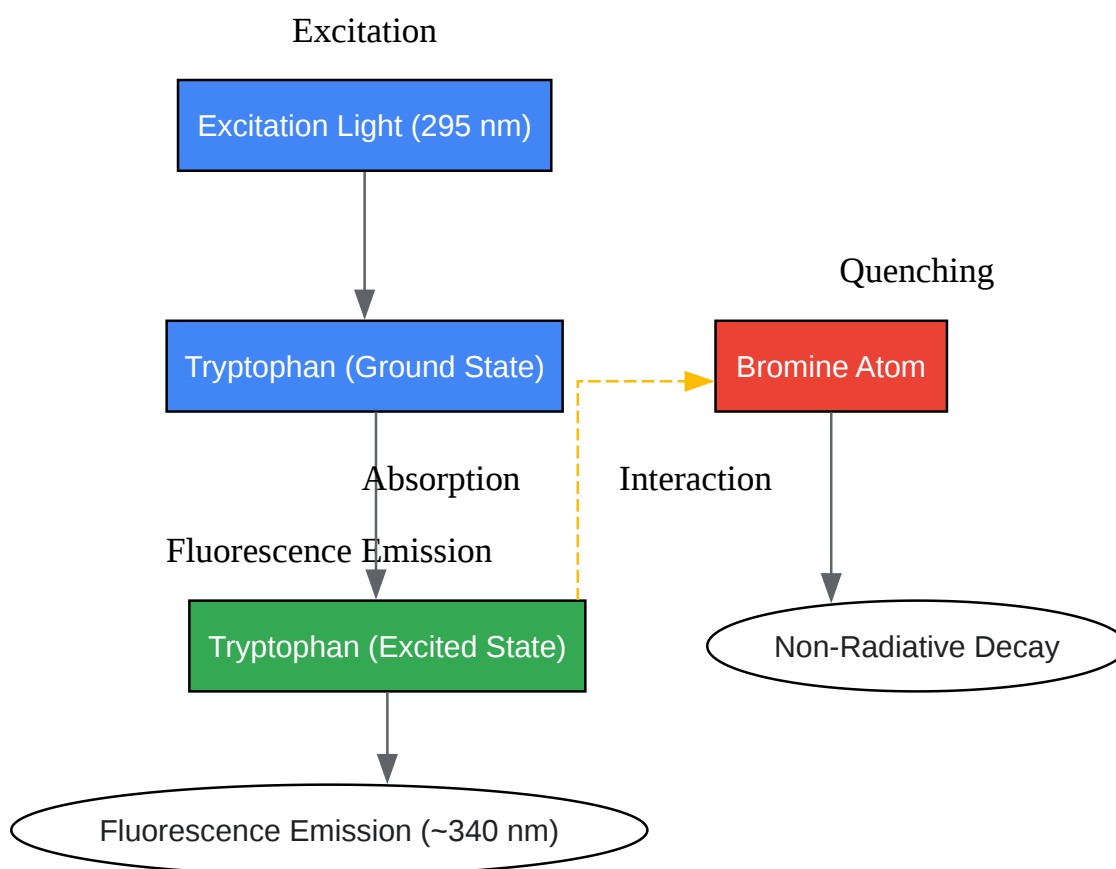
- Sample Preparation: a. Prepare a solution of your protein or peptide in a suitable buffer. b. In a quartz cuvette, add the protein/peptide solution. c. Add a specific volume of the control LUV suspension (without 18:0 (9,10-dibromo) PC) and mix gently.
- Fluorescence Measurement (F_0): a. Place the cuvette in the fluorometer. b. Set the excitation wavelength to 295 nm and record the emission spectrum from 310 nm to 450 nm.^[2] c. The fluorescence intensity at the emission maximum is your F_0 value.
- Fluorescence Measurement with Quencher (F): a. To the same cuvette, add the same volume of LUVs containing 18:0 (9,10-dibromo) PC. b. Mix gently and allow the sample to equilibrate for a few minutes. c. Record the emission spectrum under the same conditions as in step 2. d. The fluorescence intensity at the emission maximum is your F value.
- Data Analysis: a. Calculate the fluorescence quenching (Q) using the formula: $Q = 1 - (F / F_0)$. b. To determine the depth of the tryptophan residue, this experiment should be repeated with a series of lipids brominated at different positions along the acyl chain. The quenching efficiency can then be plotted against the known depth of the bromine atoms.^[1]

Visualizations



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Caption: Workflow for preparing unilamellar vesicles.



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Caption: Principle of tryptophan fluorescence quenching.

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